molecular formula C23H20N2O4 B2659662 (7-Methoxybenzofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034616-16-3

(7-Methoxybenzofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2659662
CAS No.: 2034616-16-3
M. Wt: 388.423
InChI Key: APBXBYZOYFYHRO-UHFFFAOYSA-N
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Description

(7-Methoxybenzofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a chemical compound with the CAS Number 2034616-16-3 and a molecular formula of C23H20N2O4, corresponding to a molecular weight of 388.42 g/mol . This complex heterocyclic structure features a 7-methoxybenzofuran moiety linked via a methanone group to a pyrrolidine ring that is further substituted with a quinoline group. This specific architecture suggests potential as a valuable scaffold in medicinal chemistry and drug discovery research. The compound is offered with a purity of 90% and above and is intended for non-human research applications only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can acquire this product in various quantities to suit their experimental needs.

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-27-19-8-4-6-16-13-20(29-22(16)19)23(26)25-12-11-17(14-25)28-21-10-9-15-5-2-3-7-18(15)24-21/h2-10,13,17H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBXBYZOYFYHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)OC4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-Methoxybenzofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone represents a novel class of chemical entities with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and synthesis.

Chemical Structure

The compound consists of two key moieties: a methoxybenzofuran unit and a quinolin-2-yloxy pyrrolidine structure. The presence of these functional groups is believed to influence its biological properties significantly.

1. Antimicrobial Activity

Recent studies have indicated that benzofuran derivatives exhibit notable antimicrobial properties. For instance, compounds similar to (7-Methoxybenzofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone were tested against various microorganisms, showing effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

2. Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory effects. Research has shown that benzofuran derivatives can inhibit pathways involved in inflammation, such as the NF-kB signaling pathway. This inhibition may lead to decreased production of pro-inflammatory cytokines.

3. Anticancer Activity

Studies have explored the anticancer potential of similar compounds, particularly focusing on their ability to modulate immune responses and induce apoptosis in cancer cells. The quinoline moiety is known for its ability to interact with various biological targets involved in cancer progression.

The mechanisms through which (7-Methoxybenzofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to cancer cell proliferation.
  • Receptor Modulation : It could act on various receptors involved in inflammatory responses and cancer signaling pathways.

Case Studies

A notable case study demonstrated the efficacy of a similar benzofuran derivative in reducing tumor growth in an animal model. The study reported a significant decrease in tumor volume after treatment with the compound, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness arises from its combination of benzofuran, quinoline, and pyrrolidine moieties. Below is a comparison with structurally related compounds from the literature:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Functional Groups Potential Applications Synthesis Method (Reference)
Target Compound Benzofuran + Quinoline + Pyrrolidine 7-Methoxybenzofuran, Quinolin-2-yloxy Hypothetical kinase/GPCR modulation Likely multi-step condensation
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole + Thiophene Cyano, Amino, Hydroxy Antimicrobial/antiviral agents Malononitrile + sulfur in 1,4-dioxane
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate (7b) Thiophene + Ester Ester, Amino Precursor for optoelectronic materials Ethyl cyanoacetate + sulfur

Key Observations :

This complexity may enhance target selectivity but could reduce solubility.

The quinoline moiety may confer π-π stacking interactions akin to kinase inhibitors.

Synthesis: While 7a and 7b were synthesized via Gewald-like reactions using malononitrile or ethyl cyanoacetate with sulfur , the target compound would require sequential coupling of benzofuran and quinoline precursors, followed by pyrrolidine functionalization. Triethylamine, as used in , might facilitate condensation steps.

Crystallography : Structural elucidation of the target compound would likely rely on SHELX software for refinement, given its prominence in small-molecule crystallography .

Research Findings and Hypotheses

  • Bioactivity: Quinoline derivatives are known for antimalarial and anticancer activity. The target compound’s quinolin-2-yloxy group may enhance binding to topoisomerase or helicase enzymes, while the benzofuran could mimic tyrosine kinase inhibitor scaffolds.
  • Solubility Challenges: The hydrophobic benzofuran and quinoline moieties may necessitate formulation adjustments (e.g., salt formation or prodrug strategies) to improve aqueous solubility, unlike 7a and 7b, which have polar groups aiding solubility .
  • Stability: The methanone bridge is generally stable under physiological conditions, but the ester group in 7b might hydrolyze in vivo, limiting its utility compared to the target compound’s more robust structure.

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